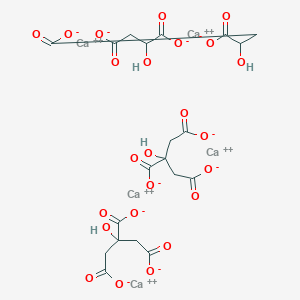
Fruitacidcalcium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fruitacidcalcium is a compound that plays a significant role in various biological and chemical processes. It is primarily known for its involvement in plant physiology, particularly in the development and ripening of fruits. Calcium, a key component of this compound, is essential for maintaining cell wall integrity and signaling within plant cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Fruitacidcalcium typically involves the reaction of calcium salts with organic acids found in fruits. One common method is the reaction of calcium carbonate with citric acid, which produces calcium citrate. This reaction is carried out in an aqueous medium at room temperature:
CaCO3+C6H8O7→Ca(C6H6O7)2+H2O+CO2
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale reactions involving calcium hydroxide and fruit-derived acids. The process involves mixing calcium hydroxide with an aqueous solution of the fruit acid under controlled pH and temperature conditions to ensure complete reaction and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
Fruitacidcalcium undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Metal salts like sodium chloride or potassium nitrate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce calcium oxides, while substitution reactions can yield various calcium salts .
Wissenschaftliche Forschungsanwendungen
Fruitacidcalcium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Plays a crucial role in plant physiology, particularly in fruit development and ripening.
Medicine: Investigated for its potential in treating calcium deficiencies and related disorders.
Industry: Used in the production of food supplements and as a fortifying agent in various food products
Wirkmechanismus
The mechanism of action of Fruitacidcalcium involves its role as a calcium ion donor. Calcium ions are crucial for various cellular processes, including signal transduction, muscle contraction, and maintaining cell wall integrity. In plants, calcium ions help in stabilizing cell walls by cross-linking with pectin molecules, thereby enhancing the structural integrity of the fruit .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium Citrate: Similar in structure and function, commonly used as a dietary supplement.
Calcium Gluconate: Another calcium salt used in medical treatments for calcium deficiencies.
Calcium Lactate: Used in food and pharmaceutical industries for calcium fortification.
Uniqueness
Fruitacidcalcium is unique due to its specific role in fruit physiology and its ability to enhance fruit quality by stabilizing cell walls and improving resistance to physiological disorders .
Eigenschaften
Molekularformel |
C20H18Ca5O24 |
|---|---|
Molekulargewicht |
842.7 g/mol |
IUPAC-Name |
pentacalcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/2C6H8O7.2C4H6O5.5Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;2*5-2(4(8)9)1-3(6)7;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*2,5H,1H2,(H,6,7)(H,8,9);;;;;/q;;;;5*+2/p-10 |
InChI-Schlüssel |
NMWQRNIIXWWJRX-UHFFFAOYSA-D |
Kanonische SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].C(C(C(=O)[O-])O)C(=O)[O-].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


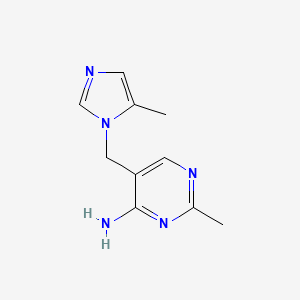
![4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13108079.png)
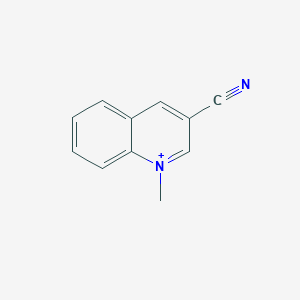
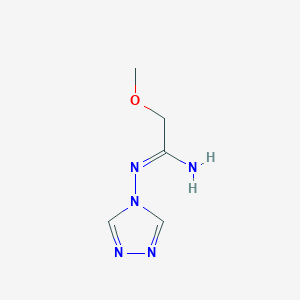

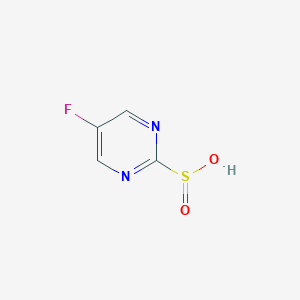
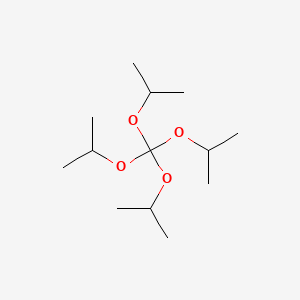
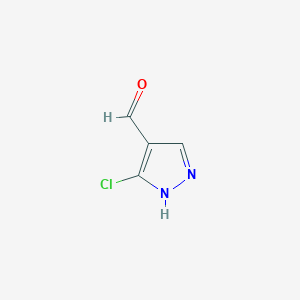


![N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide](/img/structure/B13108117.png)
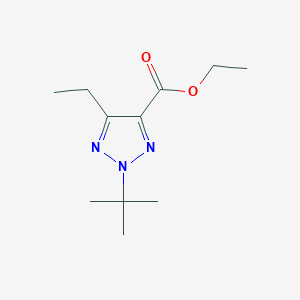
![Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B13108128.png)

